N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3
Description
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is a deuterated derivative of sialic acid, a critical carbohydrate involved in biological processes such as cell-cell interaction and immune modulation. The compound features a benzyl group at the 2-O position and three deuterium atoms replacing protium at specific sites, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies.
Properties
Molecular Formula |
C18H25NO9 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-4-hydroxy-2-phenylmethoxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO9/c1-10(21)19-14-12(22)7-18(17(25)26,27-9-11-5-3-2-4-6-11)28-16(14)15(24)13(23)8-20/h2-6,12-16,20,22-24H,7-9H2,1H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1/i1D3 |
InChI Key |
USDSFROVJNDKEX-VCICZZHPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 typically involves the chemical modification of N-acetylneuraminic acidThe reaction conditions often involve the use of organic solvents like methanol and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the methods used are similar to those in laboratory synthesis but scaled up to meet industrial demands. This involves the use of larger reactors, more efficient catalysts, and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is a modified form of neuraminic acid, a nine-carbon sugar acid critical in cellular interactions and signaling. It features an acetyl group at the C-5 position, a benzyl group at the C-2 position, and deuterium isotopes within its structure. This compound, with a molar mass of approximately 399.39 g/mol, typically appears as an off-white solid and is soluble in methanol, rendering it suitable for various biochemical applications. N-Acetyl-D-neuraminic acid (Neu5Ac), also known as sialic acid, is a ubiquitous nutritional monosaccharide found in humans .
Applications in Scientific Research
This compound has diverse applications in scientific research:
- Study of Sialic Acids: Due to its structural similarity to naturally occurring sialic acids, this compound is used to study their biological activities.
- Glycosylation Research: The compound is utilized in glycosylation studies, which is the process of adding glycans to proteins and other organic molecules.
- Enzyme Interactions: It is employed in studying enzyme interactions, particularly how enzymes interact with modified sialic acids.
- Pharmaceutical Industry: N-Acetyl-D-neuraminic acid derivatives attract interest for applications in the pharmaceutical industry, such as in the synthesis of the anti-flu drug zanamivir .
- Biochemical Reagent: this compound is used as a biochemical reagent .
Table of Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Acetylneuraminic Acid | Basic structure without benzyl modification | Naturally occurring form, widely studied |
| 2-O-Benzyl-N-acetylneuraminic Acid | Similar benzyl modification, lacks deuterium isotopes | Used in studies on glycosylation |
| N-Glycoloylneuraminic Acid | Contains a glycoloyl group instead of benzyl | Implicated in different biological activities |
| N-Acetyl-9-O-acetylneuraminic Acid | Acetate modification at C-9 position | Important in studying enzyme interactions |
Mechanism of Action
The mechanism of action of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 involves its incorporation into glycoproteins and glycolipids on the cell surface. This incorporation affects cellular recognition events and modulates various biological processes, including virus invasion, cell differentiation, fertilization, cell adhesion, inflammation, and tumorigenesis .
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Structural and Functional Analogues
N-Acetyl Mesalamine-D3
- Structure : Deuterated at three positions on the acetyl group and aromatic ring.
- Application : Used as an internal standard for quantifying mesalamine in pharmacokinetic studies due to its isotopic stability and structural similarity to the parent compound .
- Key Difference : Unlike N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3, this compound lacks a carbohydrate backbone and benzyl modification, limiting its relevance to gut-specific drug metabolism.
2-(p-sec-Butylphenyl)propionic Acid-d3
- Structure : Features deuterium substitution on the propionic acid chain.
- Application: Serves as a deuterated impurity standard for ibuprofen analysis. Its non-polar aromatic structure contrasts with the polar, glycosylated nature of this compound, affecting solubility and chromatographic behavior .
Mono-n-Butyl Phthalate-3,4,5,6-d4
Physicochemical and Analytical Properties
Isotopic Labeling and Stability
- Deuterium Position: this compound likely incorporates deuterium at non-labile positions (e.g., acetyl or benzyl groups) to ensure stability during analytical procedures, similar to N-Acetyl Mesalamine-D3 . In contrast, compounds like Chloroacetic Acid-d3 () may exhibit deuterium loss in acidic or high-temperature conditions due to labile H/D exchange.
- Isotopic Purity: Most deuterated standards in the evidence (e.g., mono-n-Butyl Phthalate-d4) achieve >99 atom% D, minimizing interference in quantitative assays .
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound were found in the provided materials. Comparisons rely on structurally or functionally related deuterated compounds.
Biological Activity
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 (NABNA-d3) is a modified form of neuraminic acid, a nine-carbon sugar acid with significant biological implications. This compound has garnered attention due to its structural modifications, which enhance its interaction with biological systems. This article explores the biological activity of NABNA-d3, focusing on its roles in cellular recognition, viral interactions, and potential therapeutic applications.
Structural Characteristics
NABNA-d3 is characterized by:
- Acetyl group at the C-5 position.
- Benzyl group at the C-2 position.
- Incorporation of deuterium isotopes , which can be useful for tracing studies in biological systems.
The molecular formula of NABNA-d3 is C₁₃H₁₅D₃N₂O₇, with a molar mass of approximately 399.39 g/mol. It appears as an off-white solid and is soluble in methanol, making it suitable for various biochemical applications .
1. Cellular Recognition
Sialic acids, including NABNA-d3, play critical roles in cell-cell recognition processes. They are involved in:
- Glycoprotein and glycolipid synthesis , contributing to cellular identity.
- Immune response modulation , where they can influence the binding of pathogens to host cells.
The presence of NABNA-d3 can enhance or inhibit interactions between cells and pathogens, depending on the context .
2. Viral Infections
NABNA-d3 has been shown to interact with various viruses, particularly influenza viruses. Its structural similarity to naturally occurring sialic acids allows it to:
- Serve as a substrate for viral neuraminidases, enzymes that cleave sialic acids from glycoproteins on host cell surfaces.
- Potentially inhibit viral entry by modifying sialic acid availability on cell surfaces.
Research indicates that unnatural N-acyl neuraminic acids can enhance the binding affinity of influenza virus A to sialoglycolipid neomembranes and act as weak inhibitors of neuraminidase activity . This suggests that NABNA-d3 may have similar properties, warranting further investigation into its antiviral potential.
Case Study: Neuraminidase Substrates
A study identified substrates for pneumococcal neuraminidases using NABNA-d3 as a model compound. The research demonstrated that treatment with neuraminidases led to increased binding of pneumococcus to human brain endothelial cells (hCMEC/D3). This indicates that NABNA-d3 could be utilized to study the mechanisms of bacterial adhesion and invasion in the central nervous system .
| Substrate | Binding Affinity | Outcome |
|---|---|---|
| NABNA-d3 | High | Enhanced bacterial binding |
| Natural Sialic Acids | Moderate | Standard binding levels |
Synthesis and Applications
Several methods have been developed for synthesizing NABNA-d3, highlighting its versatility in biochemical research. For instance, biocatalysis using isolated enzymes or whole cells has been explored, achieving high yields under optimized conditions . The compound's unique modifications allow it to serve specific roles in research that other similar compounds may not fulfill.
Q & A
Q. What are the key considerations for synthesizing N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3?
Synthesis of deuterated sialic acid derivatives requires precise deuteration at specific positions (e.g., methyl or benzyl groups). For example, deuterated reagents like acetic acid-d4 or sodium formate-d ( ) can stabilize pH in deuteration reactions. Benzyl-protected intermediates (e.g., N-benzyliminodiacetic acid derivatives) often involve coupling agents such as EDC/NHS () to preserve stereochemistry. Reaction monitoring via -NMR is critical to confirm deuteration efficiency and avoid side reactions .
Q. How should deuterated derivatives like this compound be purified and characterized?
Purification typically involves column chromatography with deuterated solvents (e.g., DMSO-d6) to maintain isotopic integrity. Characterization requires -, -, and -NMR (if boron-containing intermediates are used) (). For mass spectrometry, ESI-TOF or MALDI-TOF should be calibrated to detect isotopic shifts (e.g., +3 Da for -d3 labeling) ( ). High-resolution crystallography (e.g., Enraf Nonius Kappa CCD diffractometer) can resolve deuterium positioning in solid-state structures .
Q. What storage conditions are optimal for deuterated sialic acid derivatives?
Store under inert gas (e.g., argon) at -20°C to prevent deuteration loss or hydrolysis. Deuterated compounds like Homovanillic Acid-d3 ( ) and Acetylsalicylic Acid-d3 ( ) degrade under humidity; thus, lyophilization and desiccant use are recommended. Avoid repeated freeze-thaw cycles to maintain stability .
Advanced Research Questions
Q. How does deuteration at the benzyl or acetyl group affect the compound’s reactivity in glycosylation reactions?
Deuteration alters kinetic isotope effects (KIE), impacting reaction rates. For example, deuterated benzyl groups may slow down glycosylation due to reduced C-D bond cleavage compared to C-H. Studies on similar compounds (e.g., Nonanoic Acid-d3, ) show that deuteration at non-reactive positions minimizes KIE interference. Computational modeling (DFT) can predict isotopic effects on transition states .
Q. What analytical challenges arise when studying this compound in complex biological matrices?
Signal overlap in NMR spectra (e.g., residual proton signals in deuterated solvents) requires advanced techniques like -NMR or heteronuclear correlation (HETCOR) experiments ( ). In metabolomics, deuterated internal standards (e.g., Pyruvic Acid-d3, ) improve quantification accuracy by compensating for matrix effects. LC-MS/MS with deuterium-specific MRM transitions enhances selectivity .
Q. How can researchers resolve contradictions in stability data for deuterated sialic acid derivatives under varying pH conditions?
Stability studies should replicate physiological conditions (e.g., pH 7.4 PBS buffer) and include deuterated buffers (e.g., TRIS-d3) to avoid proton exchange ( ). For acidic conditions, monitor deuteration loss via -NMR at timed intervals. Contradictory data may stem from solvent isotopic composition (e.g., H2O vs. D2O) or impurities in commercial reagents ( ) .
Q. What strategies mitigate deuteration loss during long-term enzymatic assays?
Use deuterium-enriched enzymes or deuterated co-factors (e.g., NAD-d3) to reduce back-exchange. For sialidases, pre-incubate enzymes with deuterated substrates to minimize competitive protonation. Monitor reaction progress via LC-HRMS with isotopic resolution ( ) and validate with control experiments using non-deuterated analogs .
Methodological Guidelines
- Synthesis Optimization : Use EDC/NHS coupling for benzyl-group functionalization () and deuterated acetic acid for acetylation ().
- NMR Parameters : Acquire -NMR at 400 MHz or higher (), with deuterium decoupling to suppress splitting artifacts.
- Storage Protocol : Lyophilize samples and store under argon at -20°C ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
